3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
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Overview
Description
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various pyrazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of specific enzymes, particularly CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit biological activities and are used in similar research applications.
Uniqueness
3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic research .
Properties
Molecular Formula |
C20H14Cl2N6 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c21-16-8-7-14(10-17(16)22)28-19-15(11-24-28)20-25-18(26-27(20)12-23-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-12H,6,9H2 |
InChI Key |
URURVBRUBXBKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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